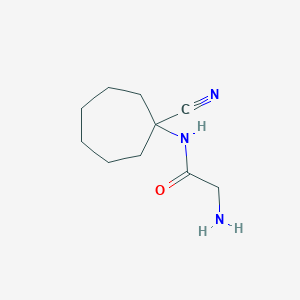
2-amino-N-(1-cyanocycloheptyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(1-cyanocycloheptyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both amino and cyano groups in the molecule makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-cyanocycloheptyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 1-cyanocycloheptylamine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Solvent-free methods and the use of catalysts are also explored to enhance the efficiency of the process .
化学反应分析
Types of Reactions
2-amino-N-(1-cyanocycloheptyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like sodium borohydride can reduce the cyano group to an amine.
Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions to form N-alkylated products.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, imidazoles, and pyrazoles, which are of significant interest in medicinal chemistry .
科学研究应用
2-amino-N-(1-cyanocycloheptyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities.
作用机制
The mechanism of action of 2-amino-N-(1-cyanocycloheptyl)acetamide and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
- 2-amino-N-(2-cyanocyclohexyl)acetamide
- 2-amino-N-(3-cyanocyclopentyl)acetamide
- 2-amino-N-(4-cyanocyclobutyl)acetamide
Uniqueness
2-amino-N-(1-cyanocycloheptyl)acetamide is unique due to its seven-membered cycloheptyl ring, which imparts different steric and electronic properties compared to its analogs with smaller ring sizes. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .
属性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
2-amino-N-(1-cyanocycloheptyl)acetamide |
InChI |
InChI=1S/C10H17N3O/c11-7-9(14)13-10(8-12)5-3-1-2-4-6-10/h1-7,11H2,(H,13,14) |
InChI 键 |
VTVJYQJGWJXZIU-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
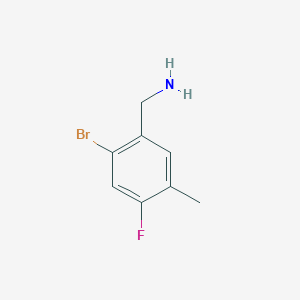
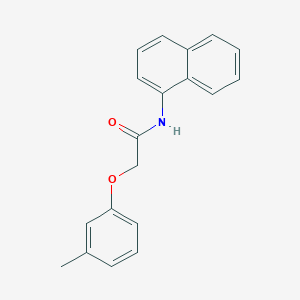
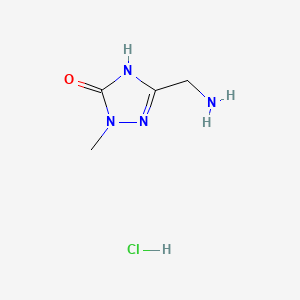
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)

![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)
![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)
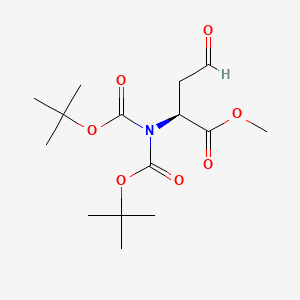


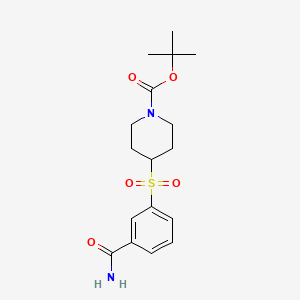
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
